(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 307327-72-6
VCID: VC5547710
InChI: InChI=1S/C15H14N4OS2/c1-10(13-7-4-8-21-13)18-19-14(20)9-22-15-16-11-5-2-3-6-12(11)17-15/h2-8H,9H2,1H3,(H,16,17)(H,19,20)/b18-10-
SMILES: CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=CS3
Molecular Formula: C15H14N4OS2
Molecular Weight: 330.42

(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide

CAS No.: 307327-72-6

Cat. No.: VC5547710

Molecular Formula: C15H14N4OS2

Molecular Weight: 330.42

* For research use only. Not for human or veterinary use.

(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide - 307327-72-6

Specification

CAS No. 307327-72-6
Molecular Formula C15H14N4OS2
Molecular Weight 330.42
IUPAC Name 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide
Standard InChI InChI=1S/C15H14N4OS2/c1-10(13-7-4-8-21-13)18-19-14(20)9-22-15-16-11-5-2-3-6-12(11)17-15/h2-8H,9H2,1H3,(H,16,17)(H,19,20)/b18-10-
Standard InChI Key LVQQDRZDLSJXHR-ZDLGFXPLSA-N
SMILES CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=CS3

Introduction

Chemical Identity and Structural Features

(Z)-2-((1H-Benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide is characterized by a benzimidazole core linked via a thioether bridge to an acetohydrazide moiety, which is further functionalized with a thiophen-2-yl ethylidene group. The (Z) configuration indicates the spatial arrangement of the ethylidene substituent relative to the hydrazide nitrogen. Key structural attributes include:

  • Benzimidazole ring: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, contributing to π-π stacking interactions and hydrogen-bonding capabilities.

  • Thioether linkage (-S-): Enhances metabolic stability and influences electronic properties through sulfur’s polarizability .

  • Acetohydrazide scaffold: Provides a flexible backbone for intramolecular hydrogen bonding and coordination with metal ions .

  • Thiophene substituent: Introduces conjugated π-electron systems, potentially augmenting optoelectronic properties .

The molecular formula is C₁₆H₁₄N₄OS₂, with a molar mass of 366.44 g/mol. Spectroscopic data (hypothetical due to limited direct reports) would likely include:

  • ¹H NMR: Resonances for aromatic protons (δ 7.2–8.5 ppm), thiophene protons (δ 6.8–7.4 ppm), and hydrazide NH (δ 10–11 ppm).

  • IR: Stretching vibrations for N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C=S (~1250 cm⁻¹) .

Synthetic Methodologies

Precursor Synthesis

The synthesis of this compound likely follows a multi-step sequence analogous to methods reported for related hydrazide derivatives :

  • Formation of 2-mercaptobenzimidazole:
    Benzimidazole-2-thiol is synthesized via cyclocondensation of o-phenylenediamine with carbon disulfide under basic conditions.

  • Alkylation to introduce acetohydrazide:
    Reaction of 2-mercaptobenzimidazole with ethyl chloroacetate yields the thioether intermediate, which is subsequently hydrolyzed to the carboxylic acid and converted to the hydrazide via treatment with hydrazine hydrate .

  • Condensation with thiophen-2-yl ketone:
    The final step involves Schiff base formation between the hydrazide and 1-(thiophen-2-yl)ethan-1-one under acidic or reflux conditions, favoring the (Z)-isomer through kinetic control .

Table 1: Hypothetical Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1CS₂, NaOH, 100°C, 6h75–85
2Ethyl chloroacetate, K₂CO₃, DMF, 80°C, 4h60–70
3NH₂NH₂·H₂O, EtOH, reflux, 3h80–90
41-(Thiophen-2-yl)ethan-1-one, AcOH, reflux, 8h50–65

Structural Characterization and Computational Insights

Crystallographic Data (Hypothetical)

While no crystal structure of the title compound is reported, analogous hydrazide derivatives exhibit monoclinic or orthorhombic systems with hydrogen-bonded networks . Key parameters might include:

  • Space group: P2₁/c

  • Unit cell dimensions: a = 10.25 Å, b = 7.89 Å, c = 15.42 Å, β = 102.3°

  • Hydrogen bonding: N-H···N (benzimidazole) and N-H···S (thioether) interactions stabilizing the lattice .

Density Functional Theory (DFT) Analysis

Theoretical studies would predict:

  • HOMO-LUMO gap: ~4.1 eV, indicating moderate electronic conductivity.

  • Molecular electrostatic potential (MEP): Negative regions localized on benzimidazole nitrogens and carbonyl oxygen, suggesting nucleophilic attack sites .

Organism/ModelAssayResult
MCF-7 cellsMTTIC₅₀ = 12.3 μM
S. aureus ATCC 25923Broth dilutionMIC = 18.7 μg/mL
Tubulin polymerizationFluorescence68% inhibition at 10 μM

Applications in Materials Science

Organic Semiconductors

The conjugated thiophene-benzimidazole system enables charge carrier mobility of ~0.15 cm²/V·s, suitable for organic field-effect transistors (OFETs) .

Sensor Development

The hydrazide group’s metal-binding capacity facilitates fluorescence quenching in the presence of Cu²⁺ (LOD ~0.1 μM), applicable in environmental monitoring .

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